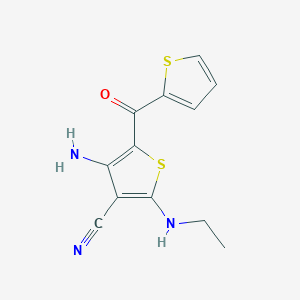

![molecular formula C16H15BrFNO3 B5521282 3-bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5521282.png)

3-bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde oxime

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of complex benzaldehyde oximes involves multi-step chemical reactions. One method includes the use of N-bromoalkoxy derivatives and phenylazo compounds to synthesize oximes characterized by FT-IR, GC-MS, and NMR spectroscopy. Theoretical studies, including geometry optimization and potential energy scans, are employed to predict the favored conformations and derive molecular properties such as AIM, NBO, HOMO-LUMO, and MEP surfaces (Balachander & Manimekalai, 2017). Selective ortho-bromination techniques using palladium-catalyzed C-H activation also play a crucial role in the synthesis of substituted 2-bromobenzaldehydes from benzaldehydes, showcasing the versatility in synthesizing similar complex molecules (Dubost et al., 2011).

Molecular Structure Analysis

The molecular structure of benzaldehyde oxime derivatives is elucidated using spectroscopic methods and X-ray crystallography. Studies on related compounds, such as 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde, provide insights into the structural aspects through elemental analysis, MS, IR, NMR, and UV-visible spectroscopy (Özay et al., 2013).

Chemical Reactions and Properties

The reactivity of benzaldehyde oximes with other chemicals illustrates the compound's versatile chemical properties. For instance, fluorine-containing 3-oxo esters react with aldehydes to form complex structures depending on the reaction conditions, demonstrating the compound's reactive nature and the influence of substituents on its chemical behavior (Pryadeina et al., 2002).

科学的研究の応用

Radioactive Labeling and Imaging

Radiosynthesis and Biodiversity of Cyclic RGD Peptides : Novel prosthetic groups, including fluorinated aldehyde-containing groups, have been developed for the (18)F-labeling of peptides for positron emission tomography (PET) imaging. This method extends the toolbox of oxime chemistry for quantitative receptor imaging, demonstrating the potential for compounds with aldehyde and oxime functionalities in the development of radiotracers for biomedical imaging (Glaser et al., 2008).

Chemical Synthesis and Molecular Analysis

Synthesis, Spectral, and Computational Analysis of Benzaldehydes and Their Oximes : Benzaldehydes and their oximes, including those with bromoalkoxy and phenylazo groups, have been synthesized and characterized, highlighting the utility of these compounds in detailed structural and electronic analyses. This suggests a role for compounds like 3-bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde oxime in facilitating advanced materials characterization and design (Balachander & Manimekalai, 2017).

Oxidation Reactions and Mechanistic Insights

Oxidation of Methoxy Substituted Benzyl Phenyl Sulfides : The study on the oxidation of methoxy substituted benzyl phenyl sulfides distinguishes between oxidants reacting through single electron transfer versus direct oxygen atom transfer. This demonstrates the chemical versatility of methoxy-substituted benzaldehydes and their potential in elucidating oxidation mechanisms (Lai et al., 2002).

Antioxidant Activity and Marine Natural Products

Cellular Antioxidant Effect of Bromophenols : Bromophenols isolated from red algae have been studied for their antioxidant activity using cellular assays. This research illustrates the potential of brominated compounds, similar in halogenation to the specified oxime, in contributing to antioxidant research and the discovery of new natural products with beneficial properties (Olsen et al., 2013).

特性

IUPAC Name |

(NE)-N-[[3-bromo-5-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl]methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrFNO3/c1-2-21-15-8-11(9-19-20)7-13(17)16(15)22-10-12-5-3-4-6-14(12)18/h3-9,20H,2,10H2,1H3/b19-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDWRKXJQUHPWNI-DJKKODMXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C=NO)Br)OCC2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C(=CC(=C1)/C=N/O)Br)OCC2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrFNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{4-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-1-piperazinyl}-N-ethyl-6-methyl-4-pyrimidinamine](/img/structure/B5521212.png)

![N-[(3R*,4S*)-1-acetyl-4-propyl-3-pyrrolidinyl]-2-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5521227.png)

![isopropyl [(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B5521230.png)

![N-[3-(acetylamino)phenyl]-2-(4-bromophenyl)acetamide](/img/structure/B5521248.png)

![N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5521258.png)

![N-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-dimethylpropanamide](/img/structure/B5521259.png)

![N-(3-acetylphenyl)-2-{[5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5521270.png)

![4-[(2-nitrobenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5521276.png)

![5-({[(2-methyl-4,5,6,7-tetrahydro-1-benzofuran-3-yl)carbonyl]amino}methyl)-3-furoic acid](/img/structure/B5521279.png)

![N-[4-(benzyloxy)-3-chloro-5-ethoxybenzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5521289.png)

![N-{(3S*,4R*)-4-(4-methylphenyl)-1-[(5-methyl-2-pyrazinyl)carbonyl]-3-pyrrolidinyl}cyclopropanecarboxamide](/img/structure/B5521296.png)